molecular formula C8H18ClN B1463592 [1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride CAS No. 1300713-07-8

[1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride

Cat. No.: B1463592
CAS No.: 1300713-07-8
M. Wt: 163.69 g/mol
InChI Key: QJZGNACSZDLBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride is a chemical compound with the molecular formula C8H17N·HCl. It is also known by its IUPAC name, 1-neopentylcyclopropanamine hydrochloride

Preparation Methods

The synthesis of [1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride typically involves the reaction of cyclopropylamine with 2,2-dimethylpropyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

[1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

[1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride can be compared with other similar compounds, such as:

    Cyclopropylamine: A simpler amine with a cyclopropyl group.

    Neopentylamine: An amine with a neopentyl group.

    Cyclopropylmethylamine: An amine with both cyclopropyl and methyl groups.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(2,2-dimethylpropyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(2,3)6-8(9)4-5-8;/h4-6,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZGNACSZDLBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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